molecular formula C14H14N2O3S B15261726 Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B15261726
M. Wt: 290.34 g/mol
InChI Key: VPFDLORBTPFLOQ-UHFFFAOYSA-N
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Description

Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a formyl group, and a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclopropyl and formyl groups are then added through subsequent reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyridine derivatives, such as:

  • Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[4,5-b]pyridine-5-carboxylate
  • Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-c]pyridine-5-carboxylate

Uniqueness

Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific arrangement of functional groups and the presence of the cyclopropyl moiety.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C14H14N2O3S/c1-3-19-14(18)11-7(2)10-9(6-17)16-20-13(10)15-12(11)8-4-5-8/h6,8H,3-5H2,1-2H3

InChI Key

VPFDLORBTPFLOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)C=O)C3CC3

Origin of Product

United States

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